

Structure-Activity Relationship of Bromobenzylpyrrolidine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *1-(3-Bromobenzyl)pyrrolidine*

Cat. No.: *B071781*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromobenzylpyrrolidine analogs, focusing on their interactions with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The information is compiled from published experimental data on closely related structures to infer the SAR for this class of compounds.

Quantitative Data Summary

The following table summarizes the *in vitro* binding affinities of brominated analogs of dl-threo-methylphenidate, a compound structurally related to the benzylpyrrolidine scaffold, for the dopamine and norepinephrine transporters. These analogs demonstrate that the position of the bromine atom on the phenyl ring significantly influences binding affinity.

Compound	Substitution	DAT IC50 (nM) [1]	NET IC50 (nM) [1]	SERT IC50 (nM)[1]
dl-threo-methylphenidate	Unsubstituted	82	440	>1000
Analog 1	o-bromo	13	32	>1000
Analog 2	m-bromo	4	20	>1000
Analog 3	p-bromo	20	31	>1000

Note: IC50 values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity. The data for SERT indicates weak affinity for these particular brominated analogs.

Structure-Activity Relationship Insights

Based on the available data for N-benzylpyrrolidine and related structures, several key SAR trends can be outlined:

- **Influence of Bromine Substitution on DAT and NET Affinity:** The position of the bromine atom on the benzyl ring is a critical determinant of affinity for DAT and NET. For methylphenidate analogs, which share a similar pharmacophore, meta-bromination resulted in the highest affinity for both DAT and NET, followed by para- and then ortho-substitution.[1] All brominated analogs showed significantly higher affinity than the unsubstituted parent compound.[1]
- **Selectivity Profile:** The brominated methylphenidate analogs displayed marked selectivity for DAT and NET over SERT, with IC50 values for SERT being greater than 1000 nM.[1] This suggests that the bromobenzylpyrrolidine scaffold is likely to yield compounds with a DAT/NET selective profile.
- **Role of the Pyrrolidine Ring:** The pyrrolidine moiety is a common feature in many potent monoamine transporter inhibitors. Its stereochemistry and the point of attachment to the benzyl group are expected to be crucial for optimal interaction with the transporter binding sites.

- N-Substitution on the Pyrrolidine Ring: In related N-substituted 3α -(bis[4-fluorophenyl]methoxy)tropanes, modification of the nitrogen substituent significantly impacts DAT affinity and selectivity.^[2] This suggests that for bromobenzylpyrrolidine analogs, the presence and nature of a substituent on the pyrrolidine nitrogen could be a key area for optimization.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the affinity and functional activity of compounds at monoamine transporters.

Radioligand Binding Assays

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

- HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured and harvested.
- The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.

2. Assay Procedure:

- A fixed concentration of a specific radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.
- For DAT: [³H]WIN 35,428 is commonly used.
- For SERT: [³H]citalopram or [³H]paroxetine are common choices.
- For NET: [³H]nisoxetine is a standard radioligand.
- The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine for DAT).

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
- The filters are washed with cold assay buffer to remove any remaining unbound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

- The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.
- The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter into cells expressing the target transporter.

1. Cell Culture:

- HEK293 cells stably expressing hDAT, hSERT, or hNET are seeded in multi-well plates and grown to confluence.

2. Assay Procedure:

- The cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).
- The cells are then pre-incubated with varying concentrations of the test compound for a short period.
- A radiolabeled neurotransmitter is added to initiate the uptake process.
- For DAT: [³H]dopamine.
- For SERT: [³H]serotonin (5-HT).
- For NET: [³H]norepinephrine.
- The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

3. Termination and Lysis:

- The uptake is terminated by rapidly aspirating the medium and washing the cells with ice-cold buffer.

- The cells are then lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.

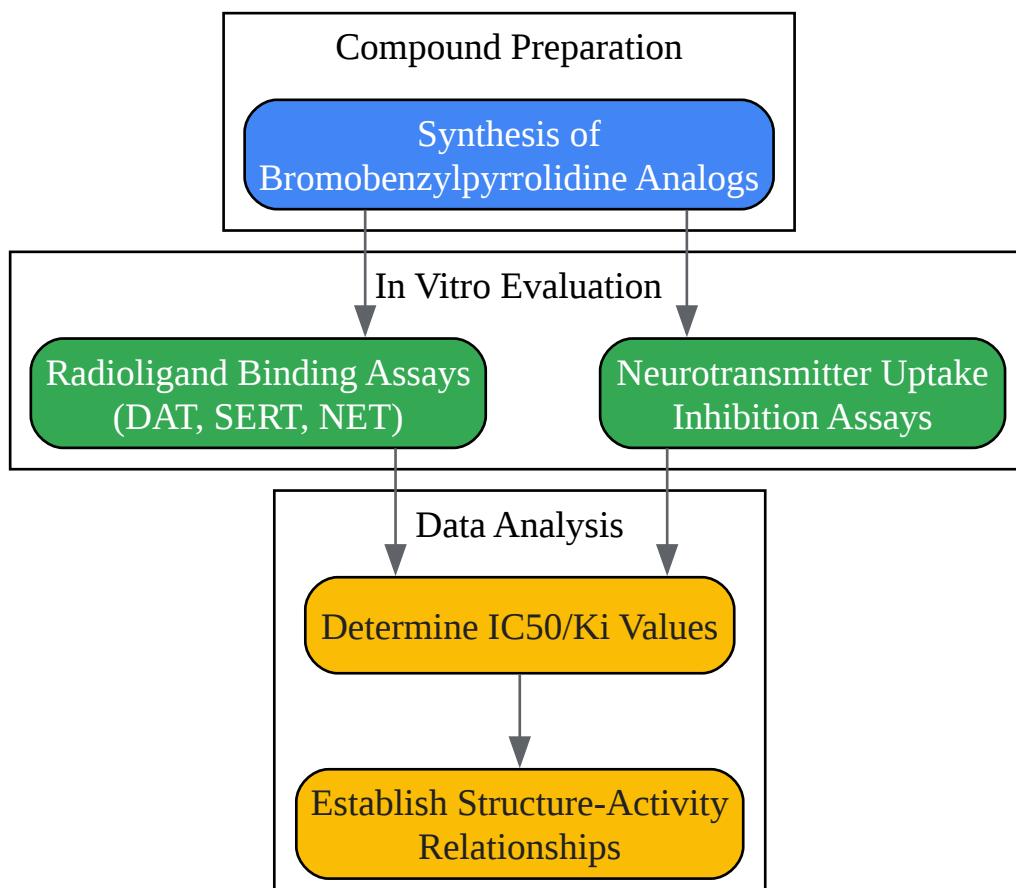
4. Detection and Analysis:

- The amount of radioactivity in the cell lysate is measured using a scintillation counter.
- The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is determined by non-linear regression analysis.

Visualizations

The following diagrams illustrate the general structure-activity relationships and a typical experimental workflow for evaluating bromobenzylpyrrolidine analogs.

Caption: Key structural modifications influencing the monoamine transporter affinity of bromobenzylpyrrolidine analogs.



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